
3-Tetradecene, 14,14-diethoxy-, (3Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tetradecene, 14,14-diethoxy-, (3Z)- is an organic compound with the molecular formula C18H36O2 and a molecular weight of 284.48 g/mol . This compound is characterized by the presence of a double bond in the 3-position and two ethoxy groups attached to the 14th carbon atom. It is a stereoisomer, specifically the (3Z)-isomer, which indicates the configuration of the double bond.
Vorbereitungsmethoden
The synthesis of 3-Tetradecene, 14,14-diethoxy-, (3Z)- can be achieved through various synthetic routes. One common method involves the reaction of tetradecene with diethyl ether in the presence of a strong acid catalyst. The reaction conditions typically include elevated temperatures and prolonged reaction times to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Analyse Chemischer Reaktionen
3-Tetradecene, 14,14-diethoxy-, (3Z)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-Tetradecene, 14,14-diethoxy-, (3Z)- has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and stereochemistry.
Biology: This compound can be used in the development of bioactive molecules and pharmaceuticals. Its interactions with biological systems are of interest in drug discovery and development.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the areas of anti-inflammatory and antimicrobial agents.
Wirkmechanismus
The mechanism of action of 3-Tetradecene, 14,14-diethoxy-, (3Z)- involves its interaction with specific molecular targets and pathways. The ethoxy groups and the double bond play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
3-Tetradecene, 14,14-diethoxy-, (3Z)- can be compared with other similar compounds, such as:
(E)-14,14-Diethoxy-3-tetradecene: This isomer differs in the configuration of the double bond, which can lead to different chemical and biological properties.
3-Tetradecene, 14,14-dimethoxy-, (3Z)-: This compound has methoxy groups instead of ethoxy groups, affecting its reactivity and applications.
Eigenschaften
CAS-Nummer |
71487-18-8 |
|---|---|
Molekularformel |
C18H36O2 |
Molekulargewicht |
284.5 g/mol |
IUPAC-Name |
(Z)-14,14-diethoxytetradec-3-ene |
InChI |
InChI=1S/C18H36O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18(19-5-2)20-6-3/h7-8,18H,4-6,9-17H2,1-3H3/b8-7- |
InChI-Schlüssel |
YXGAUZQOHNRRDM-FPLPWBNLSA-N |
Isomerische SMILES |
CC/C=C\CCCCCCCCCC(OCC)OCC |
Kanonische SMILES |
CCC=CCCCCCCCCCC(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



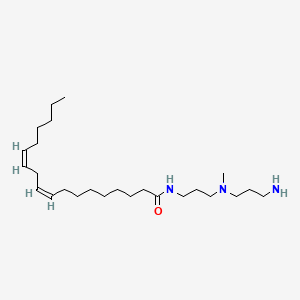
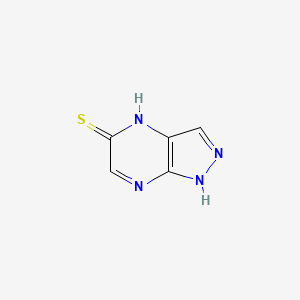
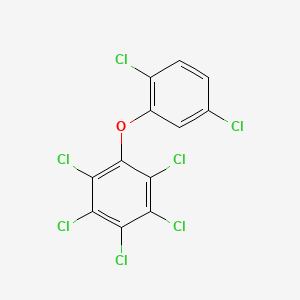
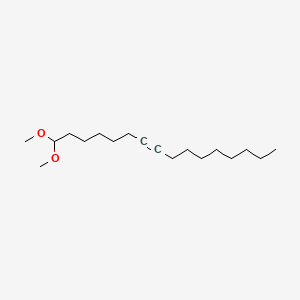


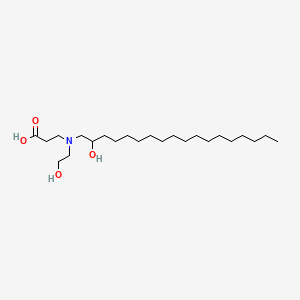
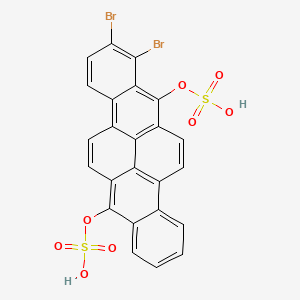

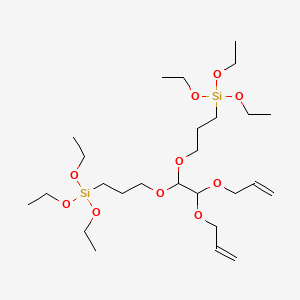
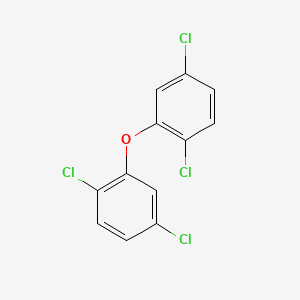
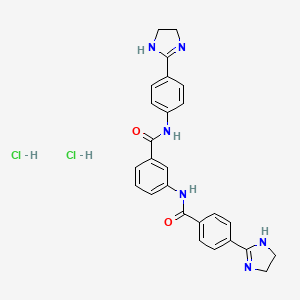
![Methyl 4-(carbamoyl)-4-[(4-fluorophenyl)amino]piperidine-1-carboxylate](/img/structure/B12689206.png)
